KS-Selectride solution

Description

The exact mass of the compound CID 23676661 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality KS-Selectride solution suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KS-Selectride solution including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C15H33B.K/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHEVBTBUVEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635504 | |

| Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67966-25-0 | |

| Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67966-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium Trisiamylborohydride (CAS 67966-25-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Powerful Reagent

Potassium trisiamylborohydride, a sterically hindered organoborohydride, represents a potent and highly selective tool in the arsenal of the modern synthetic chemist. Its formidable bulk and potent hydride-donating ability allow for transformations that are often challenging with less demanding reagents. This guide, intended for the experienced researcher, aims to provide a comprehensive overview of its properties, synthesis, reactivity, and safe handling. While specific physical data for this particular reagent remains somewhat elusive in readily available literature, a deep understanding can be built upon the well-established principles of borohydride chemistry and by drawing parallels with its close structural and reactive analogs, such as K-Selectride® and L-Selectride®. This document is structured to provide not just protocols, but also the underlying chemical rationale, empowering the user to apply this reagent with both precision and safety.

Core Characteristics and Physical Properties

Potassium trisiamylborohydride is the potassium salt of the trisiamylborohydride anion. The "siamyl" group is the common name for the 3-pentyl group. Due to its ionic nature and the large, sterically demanding alkyl groups on the boron atom, it is a powerful and selective reducing agent.

| Property | Data |

| CAS Number | 67966-25-0 |

| Molecular Formula | C₁₅H₃₄BK |

| Appearance | Typically supplied as a solution in an organic solvent, such as tetrahydrofuran (THF). As a solid, it would be expected to be a colorless or white, pyrophoric solid. |

| Solubility | Expected to be soluble in aprotic polar solvents like tetrahydrofuran (THF), diethyl ether, and toluene, similar to other trialkylborohydrides[1]. |

| Stability | Highly reactive and pyrophoric; reacts violently with water and protic solvents. Solutions are air and moisture-sensitive and should be handled under an inert atmosphere[2][3]. Thermal decomposition data for potassium trisiamylborohydride is not readily available, but similar borohydrides can decompose at elevated temperatures[1][4]. |

| Melting/Boiling Point | Data not readily available in the provided search results. As it is typically used in solution and is thermally sensitive, distillation is not a standard practice. |

| Density | Data for the pure compound is not readily available. Solutions will have a density dependent on the solvent and concentration. |

Synthesis of Potassium Trisiamylborohydride

The synthesis of potassium trisiamylborohydride is achieved through the reaction of trisiamylborane with potassium hydride[5]. This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF).

Conceptual Workflow for Synthesis

Caption: Synthesis of Potassium Trisiamylborohydride.

Experimental Protocol: Synthesis from Trisiamylborane and Potassium Hydride

Disclaimer: This is a generalized protocol and should be adapted and performed by experienced chemists with appropriate safety precautions for handling pyrophoric materials.

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas (argon or nitrogen), a suspension of potassium hydride in an anhydrous aprotic solvent like THF is prepared.

-

Addition of Trisiamylborane: A solution of trisiamylborane in anhydrous THF is added dropwise to the stirred suspension of potassium hydride at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the consumption of the solid potassium hydride.

-

Completion and Use: Once the reaction is complete (indicated by the dissolution of potassium hydride), the resulting solution of potassium trisiamylborohydride is ready for use. It is typically not isolated as a solid due to its pyrophoric nature and is used directly as a solution.

Reactivity and Mechanism: The Art of Stereoselective Reduction

The defining characteristic of potassium trisiamylborohydride is its ability to act as a highly stereoselective reducing agent, particularly for ketones. This selectivity arises from the immense steric bulk of the three siamyl groups surrounding the boron atom.

Mechanism of Stereoselective Ketone Reduction

The reduction of a ketone by potassium trisiamylborohydride proceeds via the transfer of a hydride ion from the borohydride to the carbonyl carbon. Due to the steric hindrance of the reagent, the hydride is delivered to the less sterically encumbered face of the ketone. This principle is often referred to as "steric approach control"[3][6].

For cyclic ketones, this translates to a preference for attack from the equatorial direction to avoid steric clashes with axial substituents, leading to the formation of the axial alcohol as the major product. The transition state involves the coordination of the potassium cation to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon[6][7].

Caption: General Mechanism of Stereoselective Ketone Reduction.

Applications in Organic Synthesis

Potassium trisiamylborohydride is a valuable reagent for the stereoselective reduction of ketones in the synthesis of complex molecules, including natural products and pharmaceuticals.

Workflow: Stereoselective and Regioselective Reduction of Steroid Ketones

A notable application of bulky borohydrides is the selective reduction of one ketone in the presence of others within a complex molecule, such as a steroid. For instance, potassium tri(R,S-s-butyl)borohydride (a close analog) has been shown to reduce 3-oxo-steroids to the axial alcohol while leaving the 17- and 20-ketone groups unaffected[8]. A similar reactivity profile can be expected for potassium trisiamylborohydride.

Caption: Workflow for Selective Steroid Ketone Reduction.

Handling, Storage, and Disposal: A Guide to Safe Practice

Potassium trisiamylborohydride is a pyrophoric and water-reactive substance, demanding strict adherence to safety protocols. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) by trained personnel.

Safe Handling and Storage

-

Inert Atmosphere: Always handle potassium trisiamylborohydride solutions using Schlenk line techniques or in a glovebox[9][10].

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves[11][12][13][14].

-

Storage: Store in a cool, dry place away from ignition sources, water, and oxidizing agents. The container should be tightly sealed under an inert atmosphere[11][12][13][14].

Decision-Making for Handling Pyrophoric Reagents

Caption: Safety Decision-Making for Pyrophoric Reagents.

Protocol for Quenching Unreacted Potassium Trisiamylborohydride

Disclaimer: This procedure should be performed in a fume hood, under an inert atmosphere, and with appropriate PPE.

-

Dilution: The solution of potassium trisiamylborohydride is diluted with an equal volume of an anhydrous, high-boiling point, non-reactive solvent like toluene in a flask equipped with a stir bar and an inert gas inlet[5][9][15][16].

-

Cooling: The flask is cooled in an ice-water or dry ice/acetone bath.

-

Slow Addition of a Quenching Agent: A long-chain alcohol, such as isopropanol, is added dropwise with vigorous stirring. The rate of addition should be controlled to manage the evolution of hydrogen gas[5][9][15][16].

-

Sequential Addition of More Protic Solvents: After the initial vigorous reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by a mixture of alcohol and water, and finally, water is added cautiously until no more gas evolution is observed[5][15].

-

Neutralization and Disposal: The resulting solution is allowed to warm to room temperature and then neutralized with a weak acid (e.g., acetic acid). The neutralized solution should be disposed of as hazardous waste according to institutional guidelines[5][16].

Comparison with Other Bulky Reducing Agents

Potassium trisiamylborohydride belongs to a family of sterically hindered borohydrides that includes the more commonly known K-Selectride® (potassium tri-sec-butylborohydride) and L-Selectride® (lithium tri-sec-butylborohydride)[3][17]. The choice of reagent can influence the stereochemical outcome of a reaction.

| Reagent | Structure | Cation | Key Characteristics |

| Potassium Trisiamylborohydride | K⁺[B(siamyl)₃H]⁻ | K⁺ | Extremely bulky, providing high stereoselectivity. The potassium cation is less coordinating than lithium, which can influence the transition state geometry and reactivity[6][7]. |

| K-Selectride® | K⁺[B(sec-butyl)₃H]⁻ | K⁺ | Very similar in reactivity and selectivity to potassium trisiamylborohydride due to the same cation and similar steric bulk[3][17]. |

| L-Selectride® | Li⁺[B(sec-butyl)₃H]⁻ | Li⁺ | The smaller, more Lewis acidic lithium cation can coordinate more strongly to the carbonyl oxygen, potentially altering the stereoselectivity compared to its potassium counterparts[3][7]. |

Conclusion

Potassium trisiamylborohydride is a highly specialized and powerful reagent for stereoselective reductions. Its effective and safe use requires a thorough understanding of its reactivity, which is dominated by its steric bulk, and strict adherence to protocols for handling pyrophoric materials. While some of its specific physical properties are not widely documented, its chemical behavior can be reliably predicted based on the well-established principles of borohydride chemistry and by analogy to its close relatives. For the discerning synthetic chemist, potassium trisiamylborohydride offers a path to high levels of stereocontrol in the synthesis of complex molecular architectures.

References

- Brown, C. A. Quaternary boron. 8. Interfacial superbase chemistry. The catalyzed reaction of potassium hydride with trisiamylborane. A new convenient synthesis of potassium trisiamylborohydride. The Journal of Organic Chemistry.

- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015).

- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Safety, University of Georgia.

- Quenching and Disposal of Liquid Pyrophoric Materials.

- STANDARD OPERATING PROCEDURES (SOP)

- Aldrich 455571 - SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Material Safety Data Sheet - Potassium triethylborohydride, 1M solution in THF. (2005). Cole-Parmer.

- Quaternary boron. 8. Interfacial superbase chemistry. The catalyzed reaction of potassium hydride with trisiamylborane. A new convenient synthesis of potassium trisiamylborohydride.

- METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology.

- Stereochemistry of Ketone Reductions. (2020). Scribd.

- STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. (2025).

- L/N/K-Selectride. (2017).

- K-selectride. Wikipedia.

- potassium borohydride: improved use as a reducing agent for organic and organometallic.

- L and K Selectrides. Scribd.

- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC.

- POTASSIUM TRIETHYLBOROHYDRIDE. ChemicalBook.

- Synthesis And Characterization Of The Potassium Hydrotris(3-Methyl-4,5,6,7-Tetrahydro-2h-Indazol-2- Yl)

- Thermal Decomposition of Chemical Hydrides*.

- Stereoselective and regioselective reduction of steroid ketones by potassium tri(R,S-s-butyl) borohydride. RSC Publishing.

- Potassium borohydride reductions of ketones absorbed into polymer supports: stereochemical effects. RSC Publishing.

- Potassium triethylborohydride 1.0M tetrahydrofuran 22560-21-0. Sigma-Aldrich.

- US2741539A - Method for preparing potassium borohydride.

- POTASSIUM BOROHYDRIDE CAS NO 13762-51-1 MATERIAL SAFETY D

- In Situ Thermal Decomposition of Potassium Borohydride for Borophene Synthesis and Its Application in a High-Performance Non-Vol

- In Situ Thermal Decomposition of Potassium Borohydride for Borophene Synthesis and Its Application in a High-Performance Non-Vol

- Potassium borohydride. Wikipedia.

- Potassium triethylborohydride 1.0M tetrahydrofuran 22560-21-0.

- Potassium » properties of compounds. WebElements Periodic Table.

- POTASSIUM BOROHYDRIDE. CAMEO Chemicals.

- Potassium triethylhydrobor

- The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Sarchem Labs.

- Solubility of KF in four organic solvents and thermodynamic dissolution functions.

- Crystal structure of potassium triethylhydridobor

- High-Pressure Synthesis and Characterization of the Novel Potassium Superhydride KH9.

- Potassium borohydride, Potassium tetrahydrobor

- POTASSIUM TRIETHYLBOROHYDRIDE.

- Oxidation and thermal decomposition of sodium and potassium borohydrides.

Sources

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 2. K-selectride - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. In Situ Thermal Decomposition of Potassium Borohydride for Borophene Synthesis and Its Application in a High-Performance Non-Volatile Memory Device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.nd.edu [chemistry.nd.edu]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. Stereoselective and regioselective reduction of steroid ketones by potassium tri(R,S-s-butyl) borohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. ors.od.nih.gov [ors.od.nih.gov]

- 10. sarponggroup.com [sarponggroup.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. epfl.ch [epfl.ch]

- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 17. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

Mechanism of Stereoselective Reduction with KS-Selectride

Executive Summary & Chemical Identity[1]

KS-Selectride (Potassium tri-sec-butylborohydride) is a sterically demanding, nucleophilic reducing agent used primarily for the stereoselective reduction of cyclic ketones and the regioselective 1,4-reduction of

Unlike smaller hydrides (e.g., NaBH

| Property | Specification |

| Chemical Name | Potassium tri-sec-butylborohydride |

| Formula | K[CH(CH |

| Active Species | Bulky trialkylborohydride anion |

| Key Selectivity | Kinetic (Axial alcohol formation); 1,4-Conjugate addition |

| Cation Effect | K |

Mechanistic Core: Steric Approach Control

The stereoselectivity of KS-Selectride is governed by the interaction between the reagent's steric bulk and the substrate's conformational landscape.

The "Flank Attack" (Cyclic Ketones)

In rigid cyclohexanone systems (e.g., 4-tert-butylcyclohexanone), the carbonyl group has two faces:

-

Axial Face: Hindered by the 3,5-diaxial hydrogens.[1]

-

Equatorial Face: Less hindered, though torsionally strained.

Small hydrides (LiAlH

Key Outcome: KS-Selectride yields >90% cis -alcohol (axial) in 4-alkylcyclohexanones, reversing the selectivity of NaBH

Cation Influence (K vs. Li )

While L-Selectride (Lithium salt) is often the default, KS-Selectride (Potassium salt) offers distinct advantages:

-

Reduced Chelation: The larger K

ion coordinates less tightly to oxygen than Li -

Enolate Reactivity: In 1,4-reductions, the resulting potassium enolate is more reactive/dissociated than the lithium counterpart, facilitating subsequent trapping with electrophiles.

Pathway Visualization

The following diagram illustrates the kinetic decision node where steric hindrance dictates the reaction pathway.

Caption: Kinetic selection pathway for KS-Selectride reduction. The red dashed line indicates the sterically blocked pathway.

High-Value Application: Conjugate Reduction of Enones

Beyond simple ketones, KS-Selectride is the reagent of choice for the 1,4-reduction of

Mechanism of 1,4-Selectivity

Direct 1,2-addition (attacking the carbonyl carbon) is sterically crowded. The

Strategic Advantage: The enolate intermediate is stable at low temperatures and can be trapped with alkyl halides, aldehydes, or triflating agents (Comins' reagent) to form functionalized products or vinyl triflates.

Workflow Diagram:

Caption: Divergent synthesis pathways from the KS-Selectride generated enolate intermediate.

Experimental Protocol: Stereoselective Reduction

Objective: Reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol (Axial alcohol).

Reagents & Setup[1][3][4][5][6][7][8][9]

-

Reagent: KS-Selectride (1.0 M in THF, 1.1 eq)

-

Solvent: Anhydrous THF (degassed)

-

Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool to room temperature under Argon flow.

-

Solvation: Dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Expert Insight: Lower temperatures maximize the kinetic selectivity by freezing out conformational flips.

-

-

Addition: Add KS-Selectride (1.1 mL, 1.1 mmol) dropwise via syringe over 10 minutes.

-

Note: The bulky reagent reacts rapidly; slow addition prevents local exotherms that could erode selectivity.

-

-

Reaction: Stir at -78 °C for 60 minutes. Monitor by TLC (the borane intermediate may streak; look for disappearance of starting material).

-

Oxidative Workup (Critical):

-

Why? Unlike NaBH

, Selectride reductions produce tri-sec-butylborane byproducts which are pyrophoric and foul-smelling. An oxidative quench converts these to boric acid and 2-butanol (easier to remove). -

Add Ethanol (1 mL) slowly to quench excess hydride.

-

Add NaOH (6M, 2 mL) followed by H

O -

Stir at 0 °C for 20 minutes, then warm to RT for 30 minutes.

-

-

Extraction: Dilute with ether/EtOAc, wash with saturated Na

S

Expected Results (Data Table)

| Reducing Agent | Conditions | % Trans (Equatorial OH) | % Cis (Axial OH) | Selectivity Type |

| LiAlH | THF, 0°C | 90% | 10% | Thermodynamic |

| NaBH | EtOH, 0°C | 80% | 20% | Thermodynamic |

| L-Selectride | THF, -78°C | 4% | 96% | Kinetic |

| KS-Selectride | THF, -78°C | 3-5% | 95-97% | Kinetic |

Troubleshooting & Optimization

Problem: Poor Stereoselectivity

-

Cause: Reaction temperature too high.

-

Fix: Ensure internal temperature remains at -78 °C during addition.

-

Cause: Aged reagent. Borohydrides can decompose to borates which are not reducing.

-

Fix: Titrate KS-Selectride using 1-pyrenecarboxaldehyde before use.

Problem: Incomplete 1,4-Reduction (Enones)

-

Cause: Steric shielding at the

-position. -

Fix: If the

-position is quaternary, KS-Selectride may fail. Switch to a copper-hydride catalyzed procedure (Stryker's reagent).

Problem: Pyrophoric Byproducts

-

Cause: Insufficient oxidative workup.

-

Fix: Ensure the NaOH/H

O

References

-

Brown, H. C.; Krishnamurthy, S. "Lithium and potassium tri-sec-butylborohydrides. New class of highly hindered, highly stereoselective reducing agents." Journal of the American Chemical Society, 1972, 94(20), 7159–7161.

-

Ganem, B. "Lithium and potassium trialkylborohydrides.[4] Reagents for direct reduction of alpha,beta-unsaturated carbonyl compounds to synthetically versatile enolate anions." The Journal of Organic Chemistry, 1975, 40(19), 2846–2848.

-

Fortunato, J. M.; Ganem, B. "Lithium and potassium trialkylborohydrides.[4] Reagents for direct reduction of .alpha.,.beta.-unsaturated carbonyl compounds to synthetically versatile enolate anions."[4][5] The Journal of Organic Chemistry, 1976, 41(12), 2194–2200.

-

Sigma-Aldrich. "K-Selectride® solution 1.0 M in THF." Product Specification & Safety Data Sheet.

-

Dauben, W. G.; Wolf, R. E. "Stereoselective reduction of 4-substituted cyclohexanones with lithium tri-sec-butylborohydride." The Journal of Organic Chemistry, 1970, 35(11), 3729-3731.

Sources

- 1. scribd.com [scribd.com]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to KS-Selectride: Structure, Reactivity, and Application in Stereoselective Synthesis

Introduction: The Advent of a Powerful Tool in Stereoselective Reduction

In the landscape of synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of complex molecules and pharmaceutical agents. Among the arsenal of reducing agents available to the modern chemist, KS-Selectride, the potassium salt of tri-sec-butylborohydride, has established itself as a formidable tool for the stereoselective reduction of carbonyl compounds.[1][2] Developed by Charles Allan Brown in 1973, this organoborohydride reagent is distinguished by its significant steric bulk, which imparts a high degree of selectivity in hydride delivery.[1] This guide provides an in-depth examination of the chemical structure, reactivity, and practical application of KS-Selectride, intended for researchers, scientists, and professionals in drug development who seek to leverage its unique properties for achieving desired stereochemical outcomes.

Chemical Structure and Physicochemical Properties

KS-Selectride, with the chemical formula KBH(sec-C₄H₉)₃ and CAS number 54575-49-4, is a sterically hindered organoborane.[1][2] The central boron atom is bonded to a single hydride ion and three bulky sec-butyl groups. This arrangement is key to its function, as the large alkyl groups create a sterically demanding environment around the reactive B-H bond.

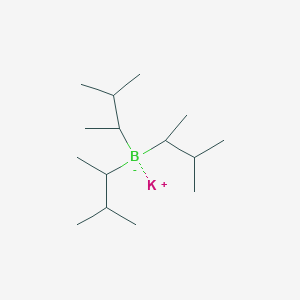

Below is a representation of the chemical structure of KS-Selectride.

Caption: Chemical structure of KS-Selectride.

Commercially, KS-Selectride is typically supplied as a 1.0 M solution in tetrahydrofuran (THF), appearing as a clear, colorless to slightly yellow, viscous liquid.[1][3] Due to its high reactivity, it is pyrophoric and reacts violently with water and other protic compounds, necessitating handling under an inert atmosphere.[2][4]

Table 1: Physicochemical Properties of KS-Selectride

| Property | Value |

| Molecular Formula | C₁₂H₂₇BK[1][3] |

| Molar Mass | 222.26 g/mol [5] |

| CAS Number | 54575-49-4[1][2] |

| Appearance | Clear, viscous liquid (as a THF solution)[1] |

| Density (1.0 M in THF) | ~0.913 g/mL at 25 °C[1][6] |

| Solubility | Soluble in ethereal solvents like THF |

Reactivity and Mechanism of Stereoselective Reduction

The primary application of KS-Selectride is the stereoselective reduction of ketones to their corresponding alcohols.[1][2] The steric bulk of the three sec-butyl groups is the determining factor in its high selectivity. The hydride ion is delivered to the carbonyl carbon from the less sterically hindered face of the substrate.

General Mechanism of Ketone Reduction

The reduction of a ketone by KS-Selectride proceeds via the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. This transfer occurs through a concerted mechanism involving a four-membered transition state.

Caption: General mechanism for the reduction of a ketone using KS-Selectride.

Stereoselectivity in the Reduction of Cyclic Ketones

The high diastereoselectivity of KS-Selectride is most evident in the reduction of cyclic ketones. For instance, in the reduction of a substituted cyclohexanone, the hydride is preferentially delivered from the less hindered equatorial direction to yield the axial alcohol as the major product.[1] This is in contrast to less sterically demanding reducing agents like sodium borohydride, which often favor axial attack to produce the equatorial alcohol.

Caption: Stereoselective reduction of a cyclic ketone by KS-Selectride.

The stereoselectivity is often explained by models such as the Felkin-Anh model for acyclic systems, where the bulky nucleophile (KS-Selectride) attacks the carbonyl group from the least hindered trajectory.[7]

Applications in Organic Synthesis

KS-Selectride is a versatile reagent with applications beyond simple ketone reductions. It can be used for the conjugate reduction of α,β-unsaturated carbonyl compounds to generate enolates, and in regioselective hydride transfers in the presence of transition metal complexes.[1]

Table 2: Diastereoselective Reduction of Various Ketones with KS-Selectride

| Substrate | Major Product | Diastereomeric Ratio (Major:Minor) | Reference |

| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | >99:1 | [1] |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | >99:1 | [1] |

| Camphor | endo-Isoborneol | >99:1 | [1] |

| 3-Phenylcyclobutanone | cis-3-Phenylcyclobutanol | 95:5 | [8] |

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone

This protocol describes a typical procedure for the stereoselective reduction of a cyclic ketone using KS-Selectride.

Materials and Equipment

-

4-tert-Butylcyclohexanone

-

KS-Selectride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with 4-tert-butylcyclohexanone (1.0 eq). Anhydrous THF is added to dissolve the ketone under a positive pressure of inert gas.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of KS-Selectride: KS-Selectride solution (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water, followed by aqueous NaOH solution. The mixture is then warmed to room temperature, and H₂O₂ solution is added cautiously to oxidize the residual boranes.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the desired alcohol. The diastereomeric ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Caption: Experimental workflow for the reduction of a ketone with KS-Selectride.

Safety and Handling

KS-Selectride is a hazardous reagent that requires careful handling.[1]

-

Flammability: It is highly flammable and may ignite spontaneously in air.[4] The THF solution is also highly flammable.

-

Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas.[1][4] All glassware must be thoroughly dried, and reactions must be conducted under anhydrous conditions.

-

Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.[4]

-

Health Hazards: It is harmful if inhaled or ingested.[4] It is also a suspected carcinogen.[4]

-

Handling Precautions: Always handle KS-Selectride in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[4] Containers should be kept tightly sealed under an inert gas.

Conclusion

KS-Selectride is a powerful and highly selective reducing agent that has become an indispensable tool in modern organic synthesis. Its significant steric bulk allows for predictable and high levels of diastereoselectivity in the reduction of a wide range of ketones. While its hazardous nature necessitates careful handling, a thorough understanding of its properties and adherence to strict safety protocols enables chemists to harness its synthetic potential for the efficient construction of complex molecules with precise stereochemical control.

References

-

PubChem. (n.d.). Potassium tri-sec-butylborohydride. National Center for Biotechnology Information. Retrieved from [Link]

- Grokipedia. (n.d.). K-selectride.

-

PubChem. (n.d.). Potassium tri-sec-butylborohydride | C12H27BK. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2025, November 19). K-selectride. Retrieved from [Link]

-

precisionFDA. (n.d.). K-SELECTRIDE. Retrieved from [Link]

-

University of Georgia. (n.d.). K-selectridepotassiumtri-sec-butylborohydride-54575-49-4.docx. Retrieved from [Link]

-

Organic Mechanisms. (2022, January 12). K-Selectride Reduction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chem-Station. (2017, May 22). L/N/K-Selectride. Retrieved from [Link]

-

Scribd. (n.d.). L and K Selectrides. Retrieved from [Link]

-

PubChem. (n.d.). K-Selectride THF | C16H36BKO. National Center for Biotechnology Information. Retrieved from [Link]

-

Sociedade Brasileira de Química. (n.d.). Diastereoselective Reduction of 4-tert-butyl-2-X-cyclohexanone (X=F and Cl) with N-Selectride: An Experimental and Theoretical Study. Retrieved from [Link]

-

YouTube. (2021, October 31). K - Selectride | Lecture -2 | Organic Chemistry [Video]. Retrieved from [Link]

-

MDPI. (2010, April 16). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 15(4), 2770-2779. Retrieved from [Link]

-

Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. K-selectride - Wikipedia [en.wikipedia.org]

- 3. Potassium tri-sec-butylborohydride | C12H27BK | CID 23712865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.uga.edu [research.uga.edu]

- 5. GSRS [precision.fda.gov]

- 6. K-Selectride® 溶液 1.0 M potassium tri-sec-butylborohydride in THF | Sigma-Aldrich [sigmaaldrich.com]

- 7. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 8. biblio.vub.ac.be [biblio.vub.ac.be]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Mastering Stereoselectivity: A Guide to Low-Temperature Reductions with Potassium Trisiamylborohydride (K-Selectride®)

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The ability to selectively generate a desired stereoisomer is a cornerstone of efficient drug design and the synthesis of complex natural products. Among the arsenal of reagents available to the synthetic chemist, sterically hindered borohydrides have carved out a crucial niche for their ability to effect highly stereoselective reductions of carbonyl compounds. This guide provides an in-depth exploration of potassium trisiamylborohydride, commercially known as K-Selectride®, a powerful and selective reducing agent for low-temperature applications.

The Archetype of Steric Hindrance: Understanding K-Selectride®

Potassium trisiamylborohydride (K-Selectride®) is an organoborane reagent with the chemical formula K[(s-Amyl)₃BH]. The defining feature of this reagent is the presence of three bulky "siamyl" (sec-amyl, or more systematically, 1,2-dimethylpropyl) groups attached to the boron atom. This significant steric bulk is the primary determinant of its reactivity and high stereoselectivity.[1][2]

Unlike less hindered hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), K-Selectride® delivers its hydride nucleophile with a high degree of facial selectivity, preferentially attacking the less sterically encumbered face of a prochiral carbonyl group.[3][4] This characteristic is particularly pronounced at low temperatures, typically -78 °C, where the kinetic pathway of the reaction is favored, leading to the formation of the thermodynamically less stable alcohol isomer.

The "Why": Causality Behind Experimental Choices

The efficacy of K-Selectride® in stereoselective reductions is not merely a matter of following a recipe; it is grounded in fundamental principles of physical organic chemistry. Understanding these principles is key to optimizing reaction conditions and predicting outcomes.

The Imperative of Low Temperature

The use of low temperatures, most commonly -78 °C (the sublimation point of dry ice), is a critical parameter in K-Selectride® reductions.[4][5] There are two primary reasons for this:

-

Enhanced Selectivity: At lower temperatures, the kinetic energy of the system is reduced. This accentuates the energy difference between the diastereomeric transition states leading to the different product stereoisomers. The reaction is therefore more likely to proceed through the lower energy transition state, resulting in higher stereoselectivity. While systematic studies quantifying the precise relationship between temperature and stereoselectivity for a broad range of substrates are not extensively compiled, empirical evidence overwhelmingly supports the necessity of low temperatures for optimal results.[6][7]

-

Reagent Stability and Control: K-Selectride® is a highly reactive and pyrophoric reagent.[8] Conducting the reaction at low temperatures helps to moderate its reactivity, preventing uncontrolled reactions and potential side reactions.

The Felkin-Anh Model: A Predictive Framework

The stereochemical outcome of K-Selectride® reductions of acyclic ketones can often be accurately predicted using the Felkin-Anh model.[1][9] This model considers the steric interactions in the transition state of the nucleophilic attack on the carbonyl group.

The key tenets of the Felkin-Anh model are:

-

The largest substituent (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash.

-

The medium (M) and small (S) substituents are positioned gauche to the carbonyl group.

-

The nucleophile (in this case, the hydride from K-Selectride®) attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group and past the smallest substituent.

Caption: Felkin-Anh model for nucleophilic attack on a chiral ketone.

In situations where the α-substituent is capable of chelation (e.g., an alkoxy group) and a suitable metal cation is present, a chelation-controlled pathway may compete with or dominate the Felkin-Anh model.[9][10][11][12][13] However, with the potassium cation of K-Selectride®, which is a relatively poor chelating agent, the Felkin-Anh model is generally the more reliable predictor of the major diastereomer.[9]

Caption: Comparison of Felkin-Anh and Chelation control models.

Applications and Protocols

K-Selectride® is primarily employed for the diastereoselective reduction of ketones. Its utility with other functional groups, such as esters, is limited due to its high reactivity and the potential for competing reactions.

Diastereoselective Reduction of Ketones

This is the hallmark application of K-Selectride®. The steric bulk of the reagent allows for highly selective reductions of both cyclic and acyclic ketones.

Table 1: Diastereoselectivity in the K-Selectride® Reduction of Various Ketones

| Substrate | Product(s) (Major/Minor) | Diastereomeric Ratio | Reference |

| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol / cis-4-tert-Butylcyclohexanol | >99:1 | |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol / trans-2-Methylcyclohexanol | 99:1 | |

| Camphor | endo-Isoborneol / exo-Borneol | >99:1 | |

| Propiophenone | (R,S)-1-Phenyl-1-propanol / (R,R)-1-Phenyl-1-propanol | 65:35 |

Protocol 1: General Procedure for the Diastereoselective Reduction of a Ketone

Safety First: K-Selectride® is pyrophoric and reacts violently with water and protic solvents. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Caption: General experimental workflow for K-Selectride® reductions.

Materials:

-

Ketone (1.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

K-Selectride® (1.0 M solution in THF, 1.2 mL, 1.2 mmol)

-

Quenching agent (e.g., acetone or methanol)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add the ketone (1.0 mmol).

-

Add anhydrous THF (10 mL) and stir until the ketone is fully dissolved.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add the K-Selectride® solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution over 10-15 minutes.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of a small amount of acetone or methanol until gas evolution ceases.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Carefully add 3 M NaOH solution (2 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (2 mL). Caution: This addition is exothermic and can cause vigorous gas evolution.

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete oxidation of the boron byproducts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Reduction of α,β-Unsaturated Ketones

K-Selectride® can also be used for the 1,4-conjugate reduction of α,β-unsaturated ketones to generate the corresponding saturated ketones.[5] The bulky nature of the reagent favors attack at the less hindered β-position over the carbonyl carbon.

A Note on the Reduction of Esters

While powerful hydride reagents like LiAlH₄ readily reduce esters to primary alcohols, the use of K-Selectride® for this transformation is not a standard or recommended procedure. The high reactivity of K-Selectride® can lead to a complex mixture of products, and its primary utility lies in the stereoselective reduction of the more reactive ketone functionality. For the reduction of esters, other reagents such as LiAlH₄, LiBH₄, or DIBAL-H are generally preferred.[14]

Safety and Handling of a Pyrophoric Reagent

K-Selectride® is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[8] It also reacts violently with water and other protic substances. Strict adherence to safety protocols is essential when handling this reagent.

-

Inert Atmosphere: Always handle K-Selectride® solutions under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Dry Glassware and Solvents: Ensure all glassware is rigorously dried (oven- or flame-dried) and that all solvents are anhydrous.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (nitrile gloves are a common choice, but consult your institution's safety guidelines).

-

Quenching: Unused reagent and any glassware that has come into contact with it must be quenched carefully. A common procedure involves the slow addition of isopropanol to a cooled solution of the reagent in an inert solvent like THF, followed by the slow addition of methanol, and finally, water.

-

Spill Management: In the event of a spill, do not use water. Smother the spill with a dry chemical absorbent such as sand or powdered limestone. Have a Class D fire extinguisher readily available.

Conclusion

Potassium trisiamylborohydride (K-Selectride®) stands as a testament to the power of sterically-driven reactivity in achieving high levels of stereocontrol in organic synthesis. Its ability to deliver a hydride with exceptional facial selectivity, particularly at low temperatures, makes it an invaluable tool for the diastereoselective reduction of ketones. By understanding the underlying principles of its reactivity, such as the Felkin-Anh model and the critical role of temperature, researchers can confidently employ this potent reagent to construct complex, stereochemically-defined molecules. As with any highly reactive substance, a thorough understanding of and adherence to strict safety protocols is paramount to its successful and safe application in the laboratory.

References

-

Chem-Station. (2017, May 22). L/N/K-Selectride. Chem-Station Int. Ed. Retrieved from [Link]

-

Re-evaluation of the effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. ResearchGate. (2025, August 6). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, January 12). Organic Chemistry - K-Selectride Reduction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). L-selectride. In Wikipedia, The Free Encyclopedia. Retrieved February 25, 2026, from [Link]

-

Stereoselectivity in organic synthesis. (n.d.). Retrieved from [Link]

-

Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. Retrieved from [Link]

-

Cho, B. T. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 37(8), 1637-1649. [Link]

-

Wu, T. C., & Houk, K. N. (2009). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 131(49), 17835-17842. [Link]

-

Felkin-Ahn and Cram Chelate. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

- Gribble, G. W. (2000). Chemoselective and stereoselective reductions with modified borohydride reagents. Chemical Society Reviews, 29(5), 335-346.

-

Wikipedia contributors. (n.d.). K-selectride. In Wikipedia, The Free Encyclopedia. Retrieved February 25, 2026, from [Link]

-

The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

-

Reddit. (2013, May 7). Sodium borohydride mechanism question. r/chemistry. Retrieved from [Link]

-

Scribd. (n.d.). L and K Selectrides. Retrieved from [Link]

-

DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Retrieved from [Link]

- Wigfield, D. C., & Feiner, S. (1978). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 56(6), 789-793.

-

University of California, Irvine. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

-

Houk, K. N., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11483-11492. [Link]

-

ResearchGate. (n.d.). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link]

-

Kettouche, H. S. (n.d.). A DFT study of the diastereoselective reduction of 4-tert-butyl-2-X-cyclohexanone (X= F and Cl) with N-selectride. SBQ. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective reduction of cyclic bioactive Mannich ketones. Retrieved from [Link]

-

Thieme Connect. (n.d.). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Retrieved from [Link]

-

PubMed. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

Chavakula, R., et al. (2014). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. Journal of the Indian Chemical Society, 91(3), 461-464. [Link]

Sources

- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 2. youtube.com [youtube.com]

- 3. L-selectride - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. biblio.vub.ac.be [biblio.vub.ac.be]

- 8. Reduction of esters to alcohols [quimicaorganica.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. public.websites.umich.edu [public.websites.umich.edu]

- 11. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Stereoselectivity with K-Selectride®

Welcome to the Technical Support Center for K-Selectride® and other bulky borohydride reagents. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals who are encountering challenges with stereoselectivity in their reduction reactions. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor diastereoselectivity in the reduction of my cyclic ketone with K-Selectride®. What are the most common causes?

Poor diastereoselectivity in the reduction of cyclic ketones using K-Selectride® often stems from a few key factors. K-Selectride®, a brand name for potassium tri-sec-butylborohydride, is a sterically demanding reducing agent designed to deliver a hydride from the less hindered face of a carbonyl.[1][2] For a simple substituted cyclohexanone, this typically means equatorial attack to yield the axial alcohol.[1][3][4] When this selectivity breaks down, consider the following:

-

Reaction Temperature: Low temperatures (typically -78 °C) are crucial for maximizing stereoselectivity.[5] Higher temperatures provide enough thermal energy to overcome the activation barrier for the less favored transition state, leading to a mixture of diastereomers.

-

Substrate Conformation: The conformational rigidity of your substrate is paramount. If the cyclic system is flexible, it may adopt multiple conformations in solution, presenting different faces to the bulky reducing agent.[3] In some cases, the substrate may adopt a twist-boat conformation in the transition state, which can alter the predicted stereochemical outcome.[3]

-

Steric Hindrance on the Substrate: While K-Selectride® is bulky, significant steric hindrance near the carbonyl group on the substrate can obstruct the preferred trajectory of hydride attack. This can force the reaction to proceed through a higher energy, less selective pathway.

-

Reagent Quality: Hydride reagents are sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle or a properly stored solution of K-Selectride®.

Q2: My acyclic ketone reduction is not giving the expected Felkin-Anh product with K-Selectride®. Why might this be happening?

For acyclic ketones with a chiral center alpha to the carbonyl, the Felkin-Anh model is a powerful tool for predicting the major diastereomer.[6][7][8][9] This model posits that the largest substituent on the alpha-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[7][9] With a bulky nucleophile like K-Selectride®, this model is often highly predictive.[8] If you are not observing the expected Felkin-Anh selectivity, consider these possibilities:

-

Chelation Control: If your substrate has a Lewis basic group (e.g., an ether, alcohol, or amine) at the alpha or beta position, the potassium counterion of K-Selectride® can participate in chelation. This can lock the substrate in a specific conformation that favors the anti-Felkin-Anh (or Cram-chelate) product.[10][11][12] While potassium is not as strongly coordinating as lithium or other metals, this possibility should not be dismissed, especially at warmer temperatures.

-

Polar Felkin-Anh Model: If the alpha-substituent is electronegative (e.g., a halogen or an OR group), the stereochemical outcome can be governed by the polar Felkin-Anh model.[7][13] This model suggests that the electronegative group orients itself anti to the incoming nucleophile to minimize dipole-dipole interactions and for orbital overlap reasons, which can lead to the opposite diastereomer predicted by the simple sterics-based Felkin-Anh model.

-

Incorrect Assignment of Substituent Size: Re-evaluate the relative steric bulk of the substituents on the alpha-carbon. In some cases, electronic effects can make a group behave as if it is larger or smaller than predicted by simple A-values.

Troubleshooting Guides

Guide 1: Optimizing Reaction Temperature for Improved Stereoselectivity

Low temperature is one of the most critical parameters for achieving high stereoselectivity with K-Selectride®. Here is a systematic approach to optimize this parameter:

Experimental Protocol: Temperature Screening

-

Initial Setup: In separate, oven-dried flasks under an inert atmosphere (e.g., argon or nitrogen), dissolve your ketone substrate in anhydrous tetrahydrofuran (THF).

-

Temperature Control: Cool each flask to a different target temperature: -78 °C (dry ice/acetone bath), -40 °C (dry ice/acetonitrile bath), and 0 °C (ice/water bath).

-

Reagent Addition: Slowly add 1.1 equivalents of K-Selectride® (1.0 M in THF) dropwise to each flask, ensuring the internal temperature does not significantly rise.

-

Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: Once the starting material is consumed, quench the reactions by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at the reaction temperature. Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and extraction.

-

Analysis: Determine the diastereomeric ratio (d.r.) of the product from each reaction using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Data Interpretation:

| Temperature | Expected Outcome | Rationale |

| -78 °C | Highest stereoselectivity | The kinetic product is strongly favored as there is insufficient thermal energy to overcome the activation barrier for the formation of the minor diastereomer. |

| -40 °C | Intermediate stereoselectivity | A compromise between reaction rate and selectivity. May be necessary for less reactive substrates. |

| 0 °C | Lowest stereoselectivity | Both diastereomeric transition states are more easily accessible, leading to a product mixture that approaches thermodynamic equilibrium. |

Guide 2: Diagnosing and Overcoming Chelation Control

If you suspect that chelation is overriding the desired Felkin-Anh selectivity, you can take steps to disrupt this interaction or use it to your advantage.

Diagnostic Test: The Role of the Counterion

The identity of the counterion in the Selectride reagent can have a significant impact on the degree of chelation.[14] Lithium (from L-Selectride®) is a stronger Lewis acid than potassium (from K-Selectride®) and will chelate more strongly.

-

Comparative Experiment: Set up two parallel reactions under identical conditions (substrate, solvent, temperature).

-

Reagent Variation: In one reaction, use K-Selectride®. In the other, use L-Selectride®.

-

Analysis: Compare the diastereomeric ratios of the products. A significant increase in the proportion of the chelate-controlled product with L-Selectride® is a strong indicator of chelation.

Strategies to Mitigate Chelation:

-

Solvent Modification: The coordinating ability of the solvent can influence chelation. Ethereal solvents like THF can participate in coordinating the cation, potentially disrupting the substrate-cation chelate. Consider screening non-coordinating solvents like toluene, although this may affect the solubility and reactivity of the reagent.

-

Protecting Group Strategy: If the chelating group is an alcohol or an amine, consider protecting it with a bulky silyl group (e.g., TBS or TIPS). The steric bulk of the protecting group will disfavor the formation of the chelate complex, promoting the Felkin-Anh pathway.[12]

Visualizing the Competing Pathways:

The following diagram illustrates the competition between the Felkin-Anh and chelation-controlled pathways for a generic α-alkoxy ketone.

Caption: Competing reaction pathways for the reduction of an α-alkoxy ketone.

Advanced Troubleshooting Workflow

For complex cases, a more systematic approach may be necessary. The following workflow provides a logical progression of steps to diagnose and solve issues with stereoselectivity.

Caption: A systematic workflow for troubleshooting poor stereoselectivity.

References

- Grokipedia. K-selectride.

- YouTube. (2022, January 12). Organic Chemistry - K-Selectride Reduction Mechanism.

- Fiveable. (2025, August 15). Felkin-Anh Model Definition - Organic Chemistry II Key....

- Chemistry Notes. (2022, April 11). Felkin Ahn Model: Easy explanation with examples.

- The Journal of Organic Chemistry. (2014, November 5). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.

- OS-FGI Lecture2. OS-FGI Lecture2.

- Chem-Station Int. Ed. (2017, May 22). L/N/K-Selectride.

- OpenOChem Learn. Felkin-Anh Model.

- Who we serve. (2018, November 8). Diastereoselectivities in Reductions of -Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration.

- Scribd. L and K Selectrides | PDF | Hydride | Organic Chemistry.

- NIH. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides.

- Grokipedia. L-selectride.

- Aspects of stereocontrol in the L-Selectride reduction of 4-acyl-1,3-dioxolane derivatives. (2025, August 6).

- ResearchGate. Potassium tri- sec -butylborohydride (K-Selectride).

- Wikipedia. Asymmetric induction.

- The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol.

- SBQ. Article.

- Dr. P. Wipf - Reductions. (2009, November 16).

- PMC. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.

- Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.

- Benchchem. Technical Support Center: Optimizing Diastereoselectivity in the Reduction of 2,4-dimethyl-3-hexanone.

- Wikipedia. Carbonyl reduction.

- Benchchem. Troubleshooting low stereoselectivity in alkene synthesis.

- PMC. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules.

- PMC. Origins of stereoselectivity in evolved ketoreductases.

- MavMatrix. CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION.

- Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.

- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26).

- Chem-Station Int. Ed. (2014, April 28). Reduction with Metal Hydrides.

- Chemistry LibreTexts. (2019, June 5). 20.6: Enantioselective Carbonyl Reductions.

- Odinity. (2014, March 26). Hydride Reduction Reactions: Experiment.

- ResearchGate. Diastereoselective reduction of cyclic bioactive Mannich ketones.

- DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).

- PMC. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. chemistnotes.com [chemistnotes.com]

- 8. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 14. static.sites.sbq.org.br [static.sites.sbq.org.br]

dealing with moisture sensitivity in Selectride reagents

Specialized Handling Guide for L-, N-, and K-Selectride Reagents

Core Directive: The "Zero-Moisture" Mandate

Selectride reagents (Lithium/Sodium/Potassium tri-sec-butylborohydride) are among the most sterically hindered and powerful reducing agents available. Their utility in diastereoselective reduction (e.g., converting cyclic ketones to thermodynamically less stable alcohols) relies entirely on the structural integrity of the bulky sec-butyl groups.

The Critical Failure Mode:

Moisture does not just "dilute" the reagent; it chemically alters the steric environment.

The resulting tri-sec-butylborane (

Reagent Integrity & Diagnostics

Before committing valuable substrate to a reaction, you must validate the reagent. Selectrides are supplied in THF, and their quality cannot be determined by visual inspection alone.

Visualizing the Degradation Pathway

The following diagram illustrates why "old" bottles lose selectivity and become fire hazards.

Caption: Figure 1.[1] The chemical cascade of Selectride decomposition. Note that the formation of pyrophoric alkylboranes occurs simultaneously with the loss of hydride activity.

FAQ: Integrity Checks

Q: My L-Selectride bottle has a white precipitate. Is it dead? A: Not necessarily, but proceed with caution.

-

Cause: In L-Selectride, Lithium salts (like LiCl or LiBr from the synthesis) may precipitate over time or due to cold storage. However, a "crusty" or gummy solid around the septum usually indicates hydrolysis (LiOH formation) and borane oxidation.

-

Action: If the supernatant is clear, titrate it. If the solution is cloudy/milky throughout, the reagent has likely absorbed significant moisture and should be quenched and discarded.

Q: How do I determine the exact concentration (Titer)? A: Do not rely on the label molarity for critical steps. Use the NMR Titration Method (Method of Hoye et al.). It is safer than gas evolution methods for these pyrophoric reagents.

Protocol: No-D NMR Titration

-

Standard: Weigh ~1 mmol of p-methoxybenzaldehyde (anhydrous) into a dry vial.

-

Solvent: Dissolve in 0.5 mL dry C6D6 or THF-d8.

-

Reaction: Add exactly 0.25 mL of your Selectride solution via gastight syringe.

-

Quench: Immediately quench with 0.1 mL acetic acid (releases H2; vent carefully).

-

Analysis: Run 1H NMR. Integrate the benzylic proton of the product alcohol vs. the aldehyde proton of the unreacted standard.

-

Calculation: The conversion ratio gives you the precise molarity.

Safe Transfer Protocols (The "Double-Tip" Standard)

Pouring Selectride is strictly forbidden. Syringes are acceptable for <10 mL, but for larger volumes, you must use the Double-Tipped Needle (Cannula) technique to maintain a closed system.

The Positive Pressure Logic

You must create a "pressure gradient" where the source bottle has higher pressure than the receiving flask.

Caption: Figure 2. Positive pressure transfer workflow. The reagent is never "pulled" by vacuum, only "pushed" by inert gas pressure.

Protocol: Double-Tipped Needle Transfer

Prerequisites: Oven-dried glassware, inert gas line, 16-18 gauge double-tipped needle.

-

Pressurize Source: Insert an inert gas line (N2/Ar) into the Selectride bottle. Ensure the bottle is clamped securely.

-

Purge Needle: Insert one end of the cannula into the Selectride headspace (not liquid yet). Insert the other end into the receiving flask (which is vented to a bubbler). Allow gas to flow through the needle to purge air.[2]

-

Initiate Transfer: Push the source end of the cannula down into the liquid reagent.

-

Control Flow: The pressure in the source bottle will force liquid through the needle into the receiver.

-

To Stop: Simply pull the source end of the cannula up into the headspace (out of the liquid).

-

-

Cleanup: After transfer, flush the needle with pure solvent (THF) and then clean immediately. Do not let the needle dry out in air , as residual boranes can ignite.

Troubleshooting Experimental Outcomes

If your reaction failed, use this diagnostic table to identify the root cause.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Low Yield / Stalled Reaction | Moisture Contamination | Hydrolysis consumes hydride equivalents. | Titrate reagent before use. Increase equivalents (e.g., from 1.1 to 1.5 eq) if the reagent is aged. |

| Poor Stereoselectivity | Temperature too high | Selectivity is kinetically controlled. At higher T, the "bulky" effect is less distinguishing. | Ensure reaction is kept at -78°C throughout addition. Allow to warm only after TLC shows consumption of starting material. |

| Poor Stereoselectivity | "Fast" Addition | Localized high concentration of reagent can lead to non-selective background reactions. | Add reagent dropwise over 30-60 mins. Use a syringe pump for high-precision work. |

| Fire/Sparks at Needle Tip | Pyrophoric Residue | Residual tri-sec-butylborane reacting with air. | Never pull air through a used needle. Quench needle immediately in a beaker of THF/Isopropanol under a hood. |

| Gummy Residue after Workup | Boron Emulsions | Boron salts form tight emulsions with water/organic layers. | Use the Oxidative Workup (NaOH + H2O2) to convert organoboranes to boric acid/alcohols, which are water-soluble. |

Quenching & Disposal (The "Isopropanol Ramp")

DANGER: Never quench Selectrides with water directly. The evolution of Hydrogen gas (

The "Isopropanol Ramp" Protocol: Perform this in a fume hood with the sash down.

-

Cool: Place the reaction flask (or waste container) in an ice/water bath (0°C).

-

Dilute: If quenching a neat reagent, dilute it 1:5 with an inert solvent (heptane or toluene) first.

-

Step 1 - Acetone (Optional but Gentle): For extremely active mixtures, add acetone first. It reacts with the hydride to form an isopropoxide but produces no gas.

-

Step 2 - Alcohol: Add Isopropanol (2-propanol) dropwise.

-

Observation: Bubbling will occur (

release). Wait for bubbling to cease before adding more.

-

-

Step 3 - Methanol: Once isopropanol elicits no reaction, add Methanol (more reactive).

-

Step 4 - Water: Finally, add water dropwise.

-

Oxidation (Clean Removal): To remove boron residues, add 3M NaOH followed by 30%

(Caution: Exothermic). This converts the smelly/toxic alkylboranes into harmless alcohols and boric acid salts.

References

-

Hoye, T. R., Aspaas, A. W., Eklov, B. M., & Ryba, T. D. (2005).[3] Reaction Titration: A Convenient Method for Titering Reactive Hydride Agents by No-D NMR Spectroscopy.[1][3][4] Organic Letters, 7(18), 3965–3968. Retrieved from [Link]

-

Brown, H. C., & Krishnamurthy, S. (1978). Lithium Tri-sec-butylborohydride.[5][6] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159-7161. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Safe Handling of Pyrophoric Chemicals.[7] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: K-Selectride vs. Super-Hydride

Executive Summary

In the landscape of stereoselective reduction, the choice between K-Selectride® (Potassium tri-sec-butylborohydride) and Super-Hydride® (Lithium triethylborohydride) is rarely a matter of simple substitution. It is a strategic decision balancing stereochemical purity against nucleophilic power and process economics .

-

K-Selectride is the specialist: It offers maximum steric bulk for kinetically controlled reductions, delivering high diastereomeric ratios (dr) at the cost of atom economy and cryogenic requirements.

-

Super-Hydride is the powerhouse: It is the strongest nucleophilic hydride available (

), ideal for sterically hindered substrates or rapid throughput where extreme diastereocontrol is secondary to conversion efficiency.

This guide provides a data-driven framework for selecting the correct reagent, supported by mechanistic insights and validated protocols.

Mechanistic Foundation: Sterics vs. Electronics

To understand the cost-benefit profile, we must first visualize the divergent mechanisms of action.

The Stereoselectivity Divergence

The reduction of 4-tert-butylcyclohexanone is the standard lithmus test for these reagents.

-

Thermodynamic Control: Small hydrides (

, -

Kinetic/Steric Control: Bulky hydrides attack from the equatorial face (despite torsional strain) because the axial face is blocked by 3,5-diaxial hydrogens. This yields the less stable axial alcohol (cis).

K-Selectride excels here.[1][2] The sec-butyl groups create a massive steric cone, and the potassium cation (

Super-Hydride , while bulky compared to borohydride, relies on the electron-donating ethyl groups to supercharge the hydride nucleophilicity. It attacks early and hard.[1] While it favors the cis-alcohol, its selectivity is often lower than Selectride because its extreme reactivity can overcome subtle steric barriers.

Mechanistic Pathway Visualization

Figure 1: Mechanistic divergence between K-Selectride (steric control) and Super-Hydride (nucleophilic attack).

Performance Metrics & Decision Matrix

The following data summarizes typical performance characteristics in the reduction of hindered cyclic ketones (e.g., 2-methylcyclohexanone or 4-tert-butylcyclohexanone).

Comparative Data Table

| Feature | K-Selectride ( | Super-Hydride ( |

| Nucleophilicity | Moderate (Hindered) | Extreme ( |

| Stereoselectivity (dr) | Excellent (96:4 to 99:1) | Good (85:15 to 95:5) |

| Reaction Temp | -78°C (Critical for dr) | 0°C to 25°C (Reactivity driven) |

| Substrate Scope | Ketones, Enones (1,4-reduction) | Ketones, Epoxides , Halides , Tosylates |

| Side Reactions | Minimal (due to low temp) | Potential over-reduction or |

| Cost Profile | High (Reagent + Cryogenics) | Moderate (Reagent + Ambient/Ice) |

Decision Matrix

Use K-Selectride when:

-

Diastereomeric Purity is Paramount: Downstream separation of isomers is difficult or impossible.

-

Regioselectivity is required: Specifically for 1,4-reduction of

-unsaturated ketones (the bulky hydride prefers the conjugate addition). -

Substrate Sensitivity: The molecule cannot withstand the aggressive nucleophilicity of Super-Hydride.

Use Super-Hydride when:

-

Stubborn Substrates: The ketone is extremely hindered (e.g., 2,2,6,6-tetramethylcyclohexanone) where Selectride kinetics are too slow.

-

Functional Group Transformation: You need to reduce alkyl halides or epoxides (Super-Hydride opens epoxides at the less hindered position via

). -

Throughput/Cost: You need a fast reaction at room temperature to avoid liquid nitrogen/dry ice costs on a kilogram scale.

Economic & Operational Analysis

In a drug development context, "Cost" is a function of Materials + Energy + Time.

The "Cost of Cold"

K-Selectride requires -78°C to maintain its conformational rigidity and selectivity. On a pilot plant scale, maintaining -78°C requires significant liquid nitrogen or specialized cryo-chillers.

-

Impact: High energy cost, longer batch times (cooling/warming ramps).

Reagent Handling & Safety

Both reagents are pyrophoric and sold as solutions (usually in THF).[3]

-

Super-Hydride: Reacts violently with water/moisture.[4] High risk of hydrogen evolution.

-

K-Selectride: Similarly reactive, but the large molecular weight means you handle a larger volume of reagent per mole of hydride delivered (lower atom economy).

Work-up Overhead (Boron Removal)

Both reagents generate organoborane byproducts that must be oxidatively cleaved. This adds a unit operation (Oxidation) to the workflow, unlike

-

Protocol Requirement: NaOH /

oxidation is mandatory to free the alcohol and make the boron water-soluble for extraction.

Experimental Protocols

Safety Warning: All procedures must be performed in a fume hood under an inert atmosphere (

Protocol A: High-Fidelity Stereoselective Reduction (K-Selectride)

Target: Maximizing cis-alcohol formation in cyclic ketones.

-

Setup: Flame-dry a 2-neck round bottom flask (RBF). Equip with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Solvation: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

-

Addition: Transfer K-Selectride (1.1 equiv, 1.0 M in THF) via cannula or gas-tight syringe dropwise over 20 minutes.

-

Note: Dropwise addition is crucial to prevent localized exotherms that erode selectivity.

-

-

Incubation: Stir at -78°C for 2–4 hours. Monitor by TLC (quench a micro-aliquot).

-

Oxidative Work-up (Critical Step):

-

Quench at -78°C with MeOH (excess).

-

Allow to warm to 0°C.

-

Add 3.0 M NaOH (2 equiv) followed by 30%